molecular formula C26H26N6O3S3 B11539489 N-cyclohexyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11539489
M. Wt: 566.7 g/mol
InChI Key: FKUUALRUFNRKIU-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a combination of imidazole, benzothiazole, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the imidazole and benzothiazole rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. Studies on its interactions with biological targets can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for drug design. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for modifications that can enhance material performance.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and interactions. Compared to similar compounds, it offers a broader range of applications due to its structural complexity and versatility.

Properties

Molecular Formula

C26H26N6O3S3

Molecular Weight

566.7 g/mol

IUPAC Name

N-cyclohexyl-2-[[6-[[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N6O3S3/c1-31-12-11-27-25(31)37-22-10-7-17(13-21(22)32(34)35)15-28-19-8-9-20-23(14-19)38-26(30-20)36-16-24(33)29-18-5-3-2-4-6-18/h7-15,18H,2-6,16H2,1H3,(H,29,33)

InChI Key

FKUUALRUFNRKIU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)C=NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5CCCCC5)[N+](=O)[O-]

Origin of Product

United States

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